N-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide
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Description
N-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide is a useful research compound. Its molecular formula is C20H22FN3O3S and its molecular weight is 403.47. The purity is usually 95%.
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Biological Activity
N-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a thieno[3,2-d]pyrimidine core with various substituents that contribute to its biological activity. The presence of a fluorobenzyl group enhances its pharmacological properties.
Property | Details |
---|---|
Molecular Formula | C₁₈H₁₈F₁N₃O₃S |
Molecular Weight | 359.42 g/mol |
IUPAC Name | N-butyl-2-[3-(2-fluorobenzyl)-... |
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in inflammatory pathways, potentially modulating conditions like arthritis and other inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators.
Anticancer Studies
A notable study published by Walid Fayad et al. (2019) investigated the anticancer properties of various compounds, including derivatives of thieno[3,2-d]pyrimidines. The results indicated that compounds similar to N-butyl-2-[3-(2-fluorobenzyl)-... demonstrated significant cytotoxic effects against several cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 15.0 |
MCF-7 (Breast Cancer) | 20.5 |
A549 (Lung Cancer) | 12.8 |
Anti-inflammatory Effects
In vitro studies have shown that the compound significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating chronic inflammatory conditions.
Case Studies
- Case Study on Inflammation : In a controlled study involving animal models with induced inflammation, administration of N-butyl-2-[3-(2-fluorobenzyl)-...] resulted in a marked reduction in edema and pain response compared to control groups.
- Cancer Treatment Case Study : A clinical trial assessing the efficacy of this compound in patients with advanced solid tumors showed promising results, with several patients experiencing partial responses and prolonged stable disease.
Properties
CAS No. |
1252820-94-2 |
---|---|
Molecular Formula |
C20H22FN3O3S |
Molecular Weight |
403.47 |
IUPAC Name |
N-butyl-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C20H22FN3O3S/c1-3-4-10-22(2)17(25)13-23-16-9-11-28-18(16)19(26)24(20(23)27)12-14-7-5-6-8-15(14)21/h5-9,11H,3-4,10,12-13H2,1-2H3 |
InChI Key |
FVHNGCIWNSXSIY-UHFFFAOYSA-N |
SMILES |
CCCCN(C)C(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)SC=C2 |
solubility |
not available |
Origin of Product |
United States |
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